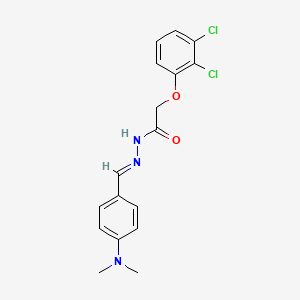
2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-yliden)-2-oxoindolin-1-yl)essigsäure erfolgt in mehreren Schritten, die typischerweise mit der Herstellung der Thiazolidinon- und Indolinon-Zwischenprodukte beginnen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
Der allgemeine Ansatz würde die Skalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung von Reinheit und Ausbeute durch verschiedene Reinigungstechniken beinhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-yliden)-2-oxoindolin-1-yl)essigsäure kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, bestimmte Lösungsmittel und manchmal Katalysatoren, um die Reaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen kann. Substitutionsreaktionen können je nach den eingeführten Substituenten zu einer Vielzahl von Derivaten führen .
Wissenschaftliche Forschungsanwendungen
2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-yliden)-2-oxoindolin-1-yl)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten.
Industrie: Verwendet bei der Entwicklung neuer Materialien oder chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-yliden)-2-oxoindolin-1-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, sind noch Gegenstand der Forschung .
Wirkmechanismus
The mechanism of action of 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen sind:
- 2-[(3Z)-3-(3-Dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamid
- 2-[(3Z)-3-(3-Dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-yliden)-2-oxoindolin-1-yl)essigsäure liegt in seiner spezifischen Struktur, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
609795-50-8 |
|---|---|
Molekularformel |
C25H32N2O4S2 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C25H32N2O4S2/c1-2-3-4-5-6-7-8-9-10-13-16-26-24(31)22(33-25(26)32)21-18-14-11-12-15-19(18)27(23(21)30)17-20(28)29/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,28,29)/b22-21- |
InChI-Schlüssel |
QWTZMZTVAHCNML-DQRAZIAOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O)/SC1=S |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)O)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12021451.png)





![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)

